N-Ethyl-3-fluoro-4-vinylbenzamide
Description
N-Ethyl-3-fluoro-4-vinylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with an ethyl group on the amide nitrogen, a fluorine atom at the meta position (C3), and a vinyl group at the para position (C4) of the aromatic ring.
Properties
IUPAC Name |
4-ethenyl-N-ethyl-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-3-8-5-6-9(7-10(8)12)11(14)13-4-2/h3,5-7H,1,4H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJYBIFLBRIWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)C=C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-4-vinylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-vinylbenzoic acid with ethylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-4-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the vinyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions involving the fluorine atom.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3-fluoro-4-vinylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-4-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The vinyl group allows for potential covalent bonding with target proteins, leading to inhibition or modulation of their activity. The ethyl group on the amide nitrogen provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The unique combination of substituents in N-Ethyl-3-fluoro-4-vinylbenzamide differentiates it from related benzamide derivatives. Below is a comparative analysis of key structural analogs:
Key Observations :
- Fluorine Position : The meta-fluorine in the target compound contrasts with para-fluorine in N-(4-ethylphenyl)-4-fluorobenzamide . Meta-substitution may alter electronic effects (e.g., reduced electron-withdrawing impact compared to para-CF₃ in N,N-dimethyl-4-(trifluoromethyl)benzamide ).
- Amide Nitrogen Substituents : The ethyl group may enhance lipophilicity compared to dimethyl (logP increase) or aromatic substituents (e.g., dichlorophenyl in etobenzanid) .
Physicochemical Properties
- Lipophilicity : The ethyl group and vinyl substituent likely result in higher logP values compared to polar analogs like N,N-dimethyl-4-(trifluoromethyl)benzamide (trifluoromethyl increases polarity) .
- Solubility : The vinyl group may reduce aqueous solubility compared to ethoxymethoxy or pyridinecarboxamide derivatives (e.g., diflufenican ).
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